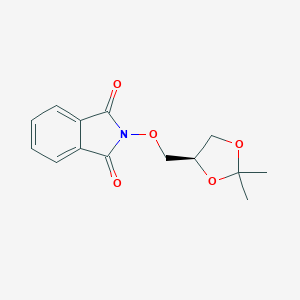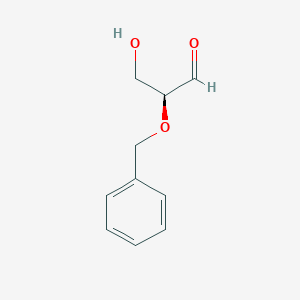
(S)-2-(Benzyloxy)-3-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Derivative Synthesis : Compounds similar to "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been involved in the synthesis of various derivatives through reactions such as oxidation, benzyloxy substitution, and cyclization processes. For instance, derivatives of halopropanones were prepared from corresponding benzoyl chloride and halopropanediols, which are structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal" (Pero, Babiarz-Tracy, & Fondy, 1977).
Chalcone Oxidation : The oxidation of chalcones, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," with lead tetraacetate and manganic acetate yields various products, including benzyloxy-substituted derivatives (Kurosawa & Higuchi, 1972).
Novel Synthons : The synthesis of novel 2H-azirin-3-amines, using precursors structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights the compound's potential as a building block for dipeptides and other bioactive molecules (Breitenmoser et al., 2001).
Biological and Pharmacological Implications
Enzyme Inhibition : Derivatives of "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been studied for their inhibitory effects on enzymes such as carboxypeptidase A. For example, DL-2-Benzyl-3-formylpropanoic acid, a compound related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," has shown competitive inhibition against carboxypeptidase A (Galardy & Kortylewicz, 1984).
Phosphoramidite Synthesis : The preparation of hydroxyamino acid phosphoramidites involves compounds structurally akin to "(S)-2-(Benzyloxy)-3-hydroxypropanal," showcasing the chemical's relevance in synthesizing nucleotide analogs and other biologically significant molecules (Dreef‐Tromp et al., 1992).
Biotechnological Production : Research on the biotechnological production of hydroxylated phenylpropanoids, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights its potential in producing plant-specific secondary metabolites with significant biological activities (Lin & Yan, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-phenylmethoxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBRBUDLGGLQH-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456130 |
Source


|
| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Benzyloxy)-3-hydroxypropanal | |
CAS RN |
129492-58-6 |
Source


|
| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


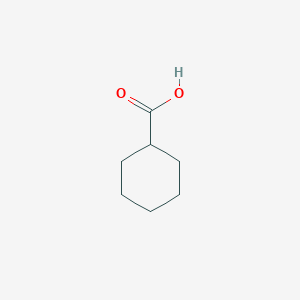

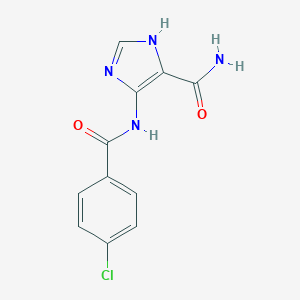
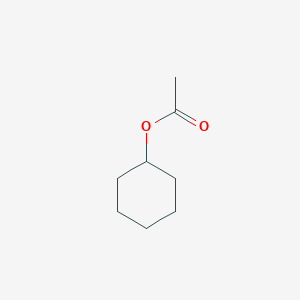

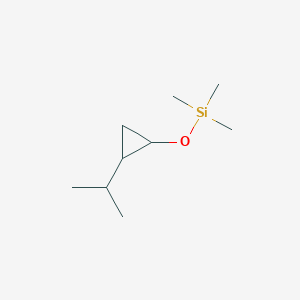
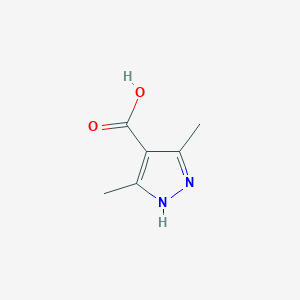

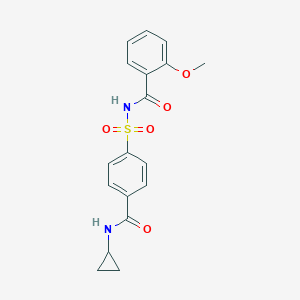
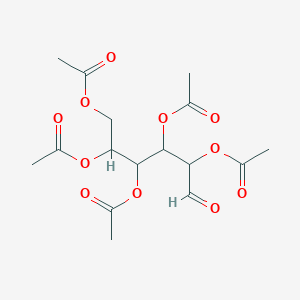
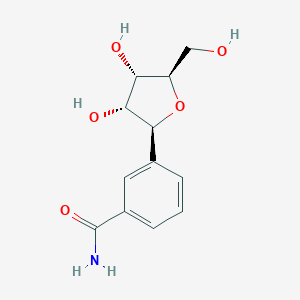
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
